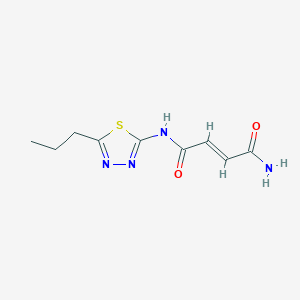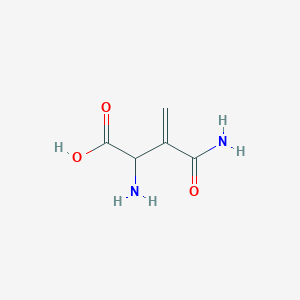
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromostyryl group attached to an oxazoline ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:
Formation of the Bromostyryl Group: The bromostyryl group can be synthesized through a bromination reaction of styrene using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Oxazoline Ring Formation: The oxazoline ring is formed by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.
Coupling Reaction: The final step involves coupling the bromostyryl group with the oxazoline ring under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromostyryl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding bromostyrene using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Bromostyrene.
Substitution: Various substituted styryl derivatives.
Scientific Research Applications
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromostyryl group can engage in π-π interactions with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- (E)-2-(3-Chlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- (E)-2-(3-Fluorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- (E)-2-(3-Methylstyryl)-4,4-dimethyl-2-oxazoline hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride imparts unique electronic and steric properties, making it distinct from its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, biological activity, and potential applications.
Properties
CAS No. |
100098-76-8 |
|---|---|
Molecular Formula |
C13H15BrClNO |
Molecular Weight |
316.62 g/mol |
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-13(2)9-16-12(15-13)7-6-10-4-3-5-11(14)8-10;/h3-8H,9H2,1-2H3;1H/b7-6+; |
InChI Key |
XSTLOJKNVYBVBO-UHDJGPCESA-N |
Isomeric SMILES |
CC1(COC(=N1)/C=C/C2=CC(=CC=C2)Br)C.Cl |
Canonical SMILES |
CC1(COC(=N1)C=CC2=CC(=CC=C2)Br)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


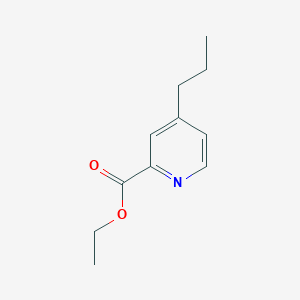
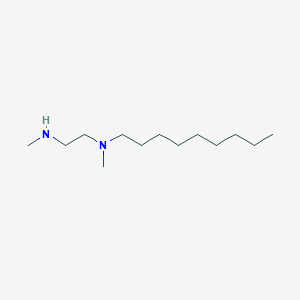

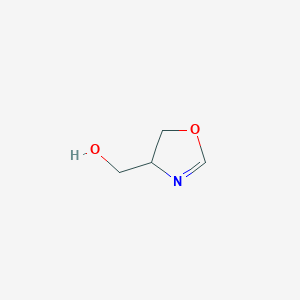
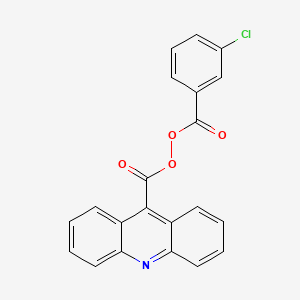
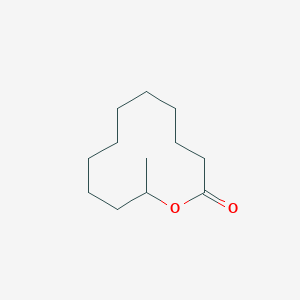

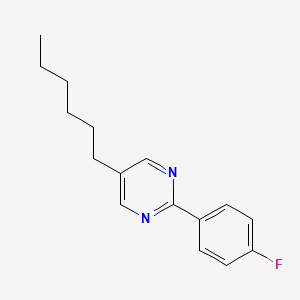
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)


